molecular formula C25H17BrN4OS B12896061 Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- CAS No. 74101-27-2

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-

Cat. No.: B12896061
CAS No.: 74101-27-2
M. Wt: 501.4 g/mol
InChI Key: ISSFLJNHGWXFIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Significance of Polyheterocyclic Benzamide Derivatives

Polyheterocyclic benzamides constitute a critical class of bioactive molecules, with demonstrated efficacy in targeting enzymes such as human dihydrofolate reductase (hDHFR) and histone deacetylases (HDACs). The benzamide core facilitates hydrogen bonding with catalytic residues, while appended heterocycles enhance target selectivity. For example, trimethoprim-derived benzamides exhibit hDHFR inhibition (IC~50~ = 4.72–20.17 µM), outperforming parent compounds through optimized π-π stacking and hydrophobic interactions.

Table 1: Key Polyheterocyclic Benzamide Derivatives and Their Targets

Compound Target Enzyme IC~50~ (µM) Structural Features
JW8 hDHFR 4.72 Trimethoxybenzene, amide linker
Vorinostat HDAC1 0.15 Hydroxamate, benzamide cap group
MB4 hDHFR 20.17 Nitro group, pyrimidine ring

Structural Motifs: Bromophenyl, Thiazolyl, and Pyrazolyl Subunits

The integration of bromophenyl, thiazolyl, and pyrazolyl subunits confers distinct physicochemical and pharmacological properties:

  • Bromophenyl Group : The 4-bromophenyl moiety enhances lipophilicity and participates in halogen bonding with enzyme pockets. In hDHFR inhibitors, bromine substituents improve binding affinity by 3–5× compared to non-halogenated analogs.
  • Thiazolyl Ring : The 4-phenyl-2-thiazolyl subunit contributes to π-stacking interactions and metabolic stability. Thiazole-containing derivatives exhibit improved oral bioavailability in HDAC inhibitors.
  • Pyrazolyl Core : The 1H-pyrazol-5-yl group provides conformational flexibility, enabling adaptation to binding sites. Pyrazole derivatives demonstrate enhanced solubility compared to rigid aromatic systems.

Table 2: Comparative Analysis of Structural Motifs in Hybrid Compounds

Motif Role in Binding Example Compound Target
Bromophenyl Halogen bonding, lipophilicity IV hDHFR
Thiazolyl π-Stacking, metabolic stability Vorinostat HDAC1
Pyrazolyl Conformational flexibility JW2 hDHFR

Prior Research Landscape for Halogenated Arylpyrazole-Thiazole Hybrids

Recent studies emphasize the therapeutic potential of halogenated arylpyrazole-thiazole hybrids:

  • Enzyme Inhibition : Hybrids like JW8 (IC~50~ = 4.72 µM for hDHFR) and benzoheterocyclic HDAC1 inhibitors (IC~50~ < 1 µM) demonstrate superior activity to non-hybrid analogs.
  • ADMET Profiles : Benzamide-thiazole hybrids exhibit favorable pharmacokinetic properties, including low hepatotoxicity and medium plasma protein binding. For instance, JW2 and JW8 show 30% higher metabolic stability than methotrexate in hepatic microsomes.
  • Synthetic Strategies : Modular synthesis routes enable rapid diversification. A three-step protocol for benzothiazole-piperazine hybrids achieves 60–85% yields, while Ullmann coupling facilitates bromophenyl incorporation.

Table 3: Recent Studies on Halogenated Arylpyrazole-Thiazole Hybrids

Study Focus Key Finding Reference
hDHFR Inhibition Bromophenyl hybrids show 12× potency vs TMP
HDAC1 Targeting Thiazole-benzamides inhibit HDAC1 at nM levels
DNA Interaction Ethidium bromide displacement confirms DNA binding

Properties

CAS No.

74101-27-2

Molecular Formula

C25H17BrN4OS

Molecular Weight

501.4 g/mol

IUPAC Name

N-[5-(4-bromophenyl)-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-yl]benzamide

InChI

InChI=1S/C25H17BrN4OS/c26-20-13-11-18(12-14-20)21-15-23(28-24(31)19-9-5-2-6-10-19)30(29-21)25-27-22(16-32-25)17-7-3-1-4-8-17/h1-16H,(H,28,31)

InChI Key

ISSFLJNHGWXFIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrazole Core

The pyrazole nucleus is typically synthesized via condensation reactions involving hydrazines and α,β-unsaturated ketones or diketones. A common approach is the cyclocondensation of chalcones (α,β-unsaturated ketones) with arylhydrazines under catalytic conditions:

  • One-pot addition–cyclocondensation : Chalcones react with arylhydrazines in the presence of catalysts such as copper triflate and ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to form pyrazolines, which are then oxidized in situ to yield 1,3,5-triarylpyrazoles with good yields (~82%).

  • Regioselective condensation : α-Benzotriazolylenones react with methyl or phenylhydrazines to form pyrazolines, which upon basic treatment yield pyrazoles with yields ranging from 50% to 94%. This method allows functionalization at the 4-position of the pyrazole ring, enabling access to tetrasubstituted pyrazoles.

Construction of the Thiazole Substituent

The 4-phenyl-2-thiazolyl substituent is introduced typically via coupling reactions or by using thiazole-containing precursors during pyrazole synthesis. The thiazole ring can be synthesized separately by classical Hantzsch thiazole synthesis or related methods and then incorporated into the pyrazole framework through nucleophilic substitution or cross-coupling reactions.

Formation of the Benzamide Linkage

The benzamide moiety is introduced by amide bond formation between the pyrazolyl amine and benzoyl derivatives:

  • Amide coupling : The pyrazolyl amine intermediate is reacted with benzoyl chloride or benzoyl anhydride under standard amide coupling conditions (e.g., in the presence of base such as triethylamine or coupling agents like EDCI/HOBt) to form the benzamide linkage.

  • Reflux conditions : Some protocols involve refluxing the amine with benzoyl chloride in anhydrous solvents such as ethanol or acetic acid for extended periods (10–24 hours) to ensure complete conversion.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%) Notes
1 Chalcone + 4-bromophenylhydrazine Cu(OTf)2 catalyst, ionic liquid, reflux Pyrazoline intermediate ~82 One-pot cyclocondensation and oxidation
2 Pyrazoline intermediate Basic medium (e.g., NaOH) Pyrazole derivative 50–94 Regioselective functionalization possible
3 Pyrazole derivative + 4-phenyl-2-thiazolyl precursor Coupling reaction, reflux Substituted pyrazole with thiazole - Thiazole ring introduction
4 Pyrazolyl amine + benzoyl chloride Reflux in ethanol or acetic acid, base Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- 70–90 (typical for amide formation) Amide bond formation step

Experimental Details and Optimization

  • Solvents : Anhydrous ethanol, acetic acid, or methanol are commonly used solvents for condensation and amide formation reactions.

  • Catalysts : Copper triflate and ionic liquids have been shown to enhance yields and selectivity in pyrazole formation.

  • Reaction times : Reflux times vary from 3 hours (for some pyrazole-thiazole condensations) to overnight or longer (10–24 hours) for amide bond formation and pyrazole ring closure.

  • Purification : Products are typically purified by recrystallization (e.g., from dimethylformamide or ethanol) or chromatographic techniques to obtain high-purity compounds suitable for further characterization.

Research Findings and Characterization

  • Crystallographic studies confirm the structure and substitution pattern of the pyrazole and thiazole rings, as well as the benzamide linkage.

  • Spectroscopic data (NMR, IR, MS) support the successful synthesis of the target compound, with characteristic signals for the pyrazole protons, thiazole ring, and amide carbonyl group.

  • The synthetic methods described provide good yields and reproducibility, with the possibility of catalyst recycling in some cases.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Oxidizing agents: Potassium permanganate, hydrogen peroxide
  • Reducing agents: Lithium aluminum hydride, sodium borohydride
  • Nucleophiles: Amines, thiols, and other nucleophilic species

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- has the molecular formula C25H17BrN4OSC_{25}H_{17}BrN_{4}OS and a molecular weight of approximately 501.406 g/mol. The compound features a unique combination of functional groups, including a bromophenyl group and a thiazole moiety, which enhance its biological activity and chemical reactivity.

Scientific Research Applications

Benzamide derivatives have been extensively studied for their applications in medicinal chemistry. The following sections detail specific areas where benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- has shown promise.

Pharmaceutical Development

Benzamide derivatives are known for their ability to modulate neurotransmitter systems, particularly in treating gastrointestinal motility disorders. Some compounds in this class function as prokinetic agents by acting on serotonin receptors, thereby enhancing gut movement. This application is particularly relevant for conditions like irritable bowel syndrome (IBS) and other gastrointestinal disorders.

Antimicrobial Activity

Research indicates that benzamide derivatives exhibit antimicrobial properties. The thiazole and pyrazole moieties present in the structure can contribute to this activity by interacting with microbial enzymes or cellular targets. Studies have demonstrated that compounds with similar structures possess significant antibacterial effects against various pathogens.

Anticancer Properties

The unique structural features of benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- suggest potential anticancer applications. Preliminary studies have shown that certain benzamide derivatives can inhibit tumor cell proliferation by inducing apoptosis through various pathways, including modulation of signaling cascades involved in cell survival and death.

Case Study 1: Gastrointestinal Disorders

A study focusing on the effects of benzamide derivatives on gastrointestinal motility found that specific compounds significantly increased gut transit time in animal models. This research highlights the potential of these compounds as therapeutic agents for IBS.

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of benzamide derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the thiazole ring enhanced antibacterial activity, suggesting a pathway for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, spectral characteristics, and reported bioactivities:

Compound Name Substituents/Modifications Key Spectral Data (FTIR/NMR) Molecular Weight (g/mol) Reported Bioactivity
N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)benzamide (Target Compound) 4-bromophenyl (position 3); 4-phenylthiazolyl (position 1) Not explicitly reported in evidence ~477.3 (calculated) Hypothesized antimicrobial
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide tert-butyl (position 3); 4-chlorophenyl (position 1); trifluoromethyl (benzamide) FTIR: 3262 (amide NH), 1658 (C=O); NMR: δ 8.68 (amide NH), 1.29 (t-butyl) 422.0 Antimicrobial, antitubercular
N-(3-(tert-butyl)-1-(4-chlorophenyl)-1H-pyrazol-5-yl)benzamide tert-butyl (position 3); 4-chlorophenyl (position 1); unsubstituted benzamide FTIR: 3210 (amide NH), 1673 (C=O); NMR: δ 8.3 (amide NH), 1.3 (t-butyl) 354.0 Antimicrobial
N-{1-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]pyrrolidin-3-yl}-4-(dimethylamino)benzamide Thiophene (position 3); dimethylamino (benzamide); pyrrolidinyl linker Not reported 381.5 Kinase inhibition (screening)
4-(Benzo[d]thiazol-2-yl)-5-methyl-2-phenyl-1-propynyl-1H-pyrazol-3(2H)-one Benzothiazolyl (position 4); propynyl (position 1) Reactivity with propargyl bromide; enhanced electrophilicity due to triple bond ~363.4 Nucleophilic substitution
Key Observations:
  • Thiazole vs. Thiazolidinone: The target compound’s 4-phenylthiazolyl group differs from the thiazolidinone ring in N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide , which introduces a sulfur-rich, planar structure that may influence binding to microbial enzymes.
  • Bromophenyl vs.

Spectral and Analytical Comparisons

  • FTIR Trends : Amide C=O stretching in analogs ranges from 1658–1673 cm⁻¹ , consistent with the target compound’s expected absorption. The absence of a trifluoromethyl group (as in ) in the target compound may reduce intensity near 1658 cm⁻¹.
  • NMR Signatures : Pyrazole C4-H protons resonate at δ ~6.6–7.6 ppm in analogs , a region likely shared by the target compound. The 4-bromophenyl group may deshield adjacent protons, shifting aromatic signals upfield compared to chlorophenyl derivatives.

Hypothesized Bioactivity

The 4-phenylthiazolyl group may enhance π-π stacking with microbial enzyme active sites, analogous to benzothiazole-containing derivatives .

Biological Activity

Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-, also known by its CAS number 74101-27-2, is a complex organic compound that exhibits significant biological activity. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C25H17BrN4OS
  • Molecular Weight : 501.4 g/mol
  • Structural Features : The compound features a benzamide core linked to a pyrazole moiety substituted with a thiazole and bromophenyl groups, contributing to its unique biological profile.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzamide derivatives, including the compound . Research indicates that compounds with pyrazole and thiazole functionalities often exhibit selective cytotoxicity against various cancer cell lines. For instance:

  • Mechanism of Action : These compounds may inhibit key enzymes involved in cancer progression, such as kinases and proteases. The presence of the thiazole ring is particularly noted for enhancing the interaction with biological targets due to its electron-withdrawing nature, which can stabilize interactions with enzyme active sites .

Enzymatic Inhibition

Benzamide derivatives have been shown to act as effective inhibitors of certain enzymes that play critical roles in cellular processes:

  • Kinesin Spindle Protein (KSP) Inhibition : Some studies suggest that benzamide derivatives can modulate the activity of KSP, which is essential for proper mitotic spindle function during cell division. Inhibition of KSP has been linked to antitumor effects by preventing cancer cell proliferation .

Antiviral Activity

Emerging evidence suggests that certain benzamide derivatives possess antiviral properties:

  • SARS-CoV-2 Inhibition : Compounds similar to benzamide have demonstrated activity against viral pathogens such as SARS-CoV-2, indicating a potential role in treating viral infections. The mechanism may involve disruption of viral replication pathways .

Case Studies

  • Study on Anticancer Activity :
    • A recent study evaluated the cytotoxic effects of benzamide derivatives on breast and lung cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values suggesting significant potency compared to standard chemotherapeutics .
  • KSP Inhibition Study :
    • Research published in 2021 explored the inhibitory effects of various benzamide derivatives on KSP activity. The findings revealed that specific substitutions on the benzamide core enhanced inhibitory efficacy, making these compounds promising candidates for further development in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayReference
AnticancerVarious cancer cell lines
Enzymatic InhibitionKinesin Spindle Protein (KSP)
AntiviralSARS-CoV-2

Table 2: Structure-Activity Relationship (SAR)

Compound VariantActivity LevelNotes
Benzamide derivative AHighStrong KSP inhibition
Benzamide derivative BModerateEffective against H5N1
Benzamide derivative CLowLimited cytotoxicity

Q & A

Q. Q: What synthetic methodologies are recommended for preparing Benzamide, N-(3-(4-bromophenyl)-1-(4-phenyl-2-thiazolyl)-1H-pyrazol-5-yl)-?

A: The compound can be synthesized via multi-step reactions involving pyrazole and thiazole ring formation. For example:

Cyclocondensation : React 3-(4-bromophenyl)-1H-pyrazol-5-amine with 4-phenyl-2-thiazolyl chloride under basic conditions (e.g., K₂CO₃ or Et₃N) to form the pyrazole-thiazole core .

Benzamide coupling : Introduce the benzamide group using a coupling agent (e.g., EDCI/HOBt) with substituted benzoyl chloride.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via TLC .

Characterization : Validate the structure via ¹H-NMR (aromatic protons at δ 7.2–8.1 ppm), ¹³C-NMR, and HRMS .

Advanced Synthesis Optimization

Q. Q: How can researchers address low yields in multi-step syntheses of this compound?

A: Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Temperature control : Lower reaction temperatures (0–5°C) during coupling steps to minimize byproducts .
  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling of the bromophenyl group .
  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • In situ monitoring : Employ LC-MS or FT-IR to track reaction progress and isolate intermediates early .

Basic Structural Characterization

Q. Q: Which analytical techniques are critical for confirming the structure of this benzamide derivative?

A:

  • NMR spectroscopy : ¹H-NMR identifies proton environments (e.g., pyrazole C-H at δ 6.5–7.0 ppm; thiazole protons at δ 7.8–8.3 ppm) .
  • Mass spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ ≈ 490–510 Da) .
  • X-ray crystallography : Single-crystal diffraction resolves stereochemistry and validates bond lengths/angles (e.g., using SHELXL for refinement) .

Advanced Data Contradiction Analysis

Q. Q: How should researchers resolve discrepancies between spectral data and computational predictions?

A:

  • Re-examine computational parameters : Verify basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models in DFT calculations .
  • Dynamic effects : Use Multiwfn to analyze electron density topology (e.g., Laplacian of electron density at bond critical points) .
  • Experimental validation : Compare experimental IR spectra (e.g., C=O stretch at ~1680 cm⁻¹) with computed vibrational modes .

Basic Biological Activity Assessment

Q. Q: What in vitro assays are suitable for evaluating the bioactivity of this compound?

A:

  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values with controls .
  • Enzyme inhibition : Test σ₁ receptor antagonism via competitive binding assays (³H-Pentazocine displacement) .

Advanced Pharmacological Data Interpretation

Q. Q: How can researchers reconcile conflicting bioactivity results across different assays?

A:

  • Assay conditions : Check for variations in serum concentration, pH, or incubation time (e.g., serum proteins may reduce compound bioavailability) .
  • Off-target effects : Perform kinome-wide profiling (e.g., using SelectScreen®) to identify unintended kinase interactions .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation .

Computational Modeling & SAR

Q. Q: What computational tools are recommended for predicting SAR and binding modes?

A:

  • Docking studies : Use AutoDock Vina or Glide to model interactions with targets (e.g., σ₁ receptor or tubulin) .
  • QSAR modeling : Develop 2D/3D-QSAR models using MOE or Schrödinger to correlate substituent effects (e.g., electron-withdrawing groups on the bromophenyl ring) with activity .
  • ADMET prediction : Employ SwissADME to estimate logP, bioavailability, and blood-brain barrier permeability .

Advanced Crystallographic Challenges

Q. Q: How can researchers address poor crystal quality during X-ray diffraction analysis?

A:

  • Crystallization screening : Use vapor diffusion (e.g., sitting-drop method) with PEG-based precipitants .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to correct for twinning .
  • Hydrogen bonding analysis : Map H-bond networks (e.g., N–H···O=C interactions) to confirm packing stability .

Safety & Handling Guidelines

Q. Q: What safety protocols are essential for handling this compound in the lab?

A:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential brominated byproduct release .
  • Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.